Cas no 1805218-76-1 (5-Bromo-3-methoxy-2-(trifluoromethoxy)aniline)

5-Bromo-3-methoxy-2-(trifluoromethoxy)aniline 化学的及び物理的性質
名前と識別子
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- 5-Bromo-3-methoxy-2-(trifluoromethoxy)aniline
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- インチ: 1S/C8H7BrF3NO2/c1-14-6-3-4(9)2-5(13)7(6)15-8(10,11)12/h2-3H,13H2,1H3
- InChIKey: QOXBMJCOGXSSGN-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)OC)OC(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 215
- XLogP3: 3.1
- トポロジー分子極性表面積: 44.5
5-Bromo-3-methoxy-2-(trifluoromethoxy)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013017661-250mg |
5-Bromo-3-methoxy-2-(trifluoromethoxy)aniline |
1805218-76-1 | 97% | 250mg |
494.40 USD | 2021-06-25 | |
Alichem | A013017661-500mg |
5-Bromo-3-methoxy-2-(trifluoromethoxy)aniline |
1805218-76-1 | 97% | 500mg |
823.15 USD | 2021-06-25 | |
Alichem | A013017661-1g |
5-Bromo-3-methoxy-2-(trifluoromethoxy)aniline |
1805218-76-1 | 97% | 1g |
1,549.60 USD | 2021-06-25 |
5-Bromo-3-methoxy-2-(trifluoromethoxy)aniline 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
5-Bromo-3-methoxy-2-(trifluoromethoxy)anilineに関する追加情報
5-Bromo-3-Methoxy-2-(Trifluoromethoxy)Aniline: A Comprehensive Overview
The compound 5-Bromo-3-Methoxy-2-(Trifluoromethoxy)Aniline (CAS No. 1805218-76-1) is a highly specialized aromatic amine derivative with significant applications in various fields of chemistry, particularly in pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique substitution pattern on the aniline ring, which includes a bromine atom at the 5-position, a methoxy group at the 3-position, and a trifluoromethoxy group at the 2-position. These substituents not only influence the compound's chemical reactivity but also contribute to its distinct electronic and steric properties.
Recent studies have highlighted the importance of 5-Bromo-3-Methoxy-2-(Trifluoromethoxy)Aniline in the development of novel pharmaceutical agents. The trifluoromethoxy group, in particular, has been shown to enhance the stability and bioavailability of drug molecules due to its strong electron-withdrawing effect and resistance to metabolic degradation. This makes it a valuable intermediate in the synthesis of potential anti-cancer and anti-inflammatory agents.
In addition to its pharmaceutical applications, 5-Bromo-3-Methoxy-2-(Trifluoromethoxy)Aniline has also found utility in the field of agrochemicals. Researchers have demonstrated that this compound can serve as a precursor for the development of herbicides and fungicides with improved efficacy and reduced environmental impact. The bromine substituent plays a critical role in enhancing the compound's reactivity towards various agricultural targets.
The synthesis of 5-Bromo-3-Methoxy-2-(Trifluoromethoxy)Aniline involves a multi-step process that typically begins with the bromination of an aniline derivative followed by successive substitutions to introduce the methoxy and trifluoromethoxy groups. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs while maintaining high yields.
From a structural standpoint, 5-Bromo-3-Methoxy-2-(Trifluoromethoxy)Aniline exhibits a high degree of symmetry, which contributes to its stability under various reaction conditions. The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group creates a unique electronic environment that can be exploited for diverse chemical transformations.
Moreover, 5-Bromo-3-Methoxy-2-(Trifluoromethoxy)Aniline has been extensively studied for its potential in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor applications. Recent research has focused on leveraging its electronic properties for the development of advanced organic semiconductors.
In conclusion, 5-Bromo-3-Methoxy-2-(Trifluoromethoxy)Aniline is a versatile compound with wide-ranging applications across multiple disciplines. Its unique substitution pattern and favorable chemical properties make it an invaluable tool for researchers in pharmaceuticals, agrochemicals, and materials science. As ongoing studies continue to uncover new potential uses for this compound, it is poised to play an increasingly important role in modern chemistry.
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